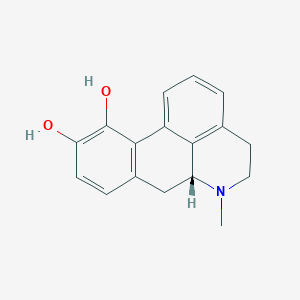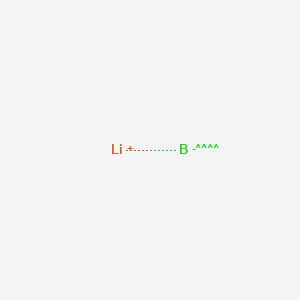
テトラヒドロホウ酸(1-)リチウム
説明
Borate(1-), tetrahydro-, lithium, also known as lithium tetrahydroborate, is an inorganic compound with the chemical formula LiBH₄. It is a white crystalline solid that is highly soluble in ethers and is known for its use as a reducing agent in organic synthesis. This compound is particularly valued for its ability to reduce esters, nitriles, and primary amides to their corresponding alcohols and amines, making it a versatile reagent in chemical reactions .
科学的研究の応用
Lithium tetrahydroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a reducing agent in organic synthesis, particularly for the reduction of carbonyl compounds.
Biology: It is used in the preparation of various biological reagents and in the synthesis of pharmaceuticals.
Medicine: Its reducing properties are utilized in the synthesis of drug intermediates.
Industry: It is used in the production of hydrogen gas and as a catalyst in hydroboration reactions.
作用機序
Target of Action
The primary target of Borate(1-), tetrahydro-, lithium, also known as Lithium borohydride, is to enhance the performance of lithium-ion batteries . It is used as a reducing agent in these batteries .
Mode of Action
Lithium borohydride interacts with its targets by forming a thin and robust electrolyte/electrode layer due to its inherent anionic structure . This interaction results in improved cyclic performance of lithium-ion batteries .
Biochemical Pathways
The compound affects the energy storage and release pathways in lithium-ion batteries. By forming a stable layer on the battery’s electrodes, it enhances the battery’s cyclic stability, thereby improving the battery’s energy storage and release efficiency .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of Lithium borohydride, we can discuss its behavior in a lithium-ion battery system. The compound exhibits excellent stability and solubility, contributing to its high performance in the battery system .
Result of Action
The result of Lithium borohydride’s action is the enhanced cyclic performance of lithium-ion batteries. It contributes to the formation of a thin and robust electrolyte/electrode layer, which leads to excellent cyclic stability at elevated temperatures .
Action Environment
The action, efficacy, and stability of Lithium borohydride are influenced by environmental factors such as temperature. For instance, lithium-ion batteries containing this compound show excellent cyclic stability at 50°C . Therefore, the performance of Lithium borohydride can vary depending on the environmental conditions.
生化学分析
Biochemical Properties
Borate(1-), tetrahydro-, lithium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is particularly effective in reducing compounds containing functional groups such as ketones, aldehydes, ester carbonyls, acid chlorides, lactones, and epoxides . The nature of these interactions involves the transfer of hydride ions (H-) from the borohydride molecule to the compound being reduced .
Molecular Mechanism
At the molecular level, Borate(1-), tetrahydro-, lithium exerts its effects through its strong reducing properties. It can donate hydride ions (H-) to other molecules, leading to the reduction of these molecules . This can result in the activation or inhibition of certain enzymes, changes in gene expression, and alterations in the structure and function of various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Borate(1-), tetrahydro-, lithium can change over time. It is known for its stability and does not readily degrade
準備方法
Synthetic Routes and Reaction Conditions: Lithium tetrahydroborate can be synthesized through several methods:
- This involves the reaction of sodium tetrahydroborate with lithium bromide, resulting in the formation of lithium tetrahydroborate and sodium bromide:
Metathesis Reaction: NaBH4+LiBr→NaBr+LiBH4
Another method involves the reaction of boron trifluoride with lithium hydride in diethyl ether:Reaction with Boron Trifluoride: BF3+4LiH→LiBH4+3LiF
Industrial Production Methods: Industrial production of lithium tetrahydroborate typically involves the metathesis reaction due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Reduction Reactions: Lithium tetrahydroborate is a strong reducing agent and is used to reduce various carbonyl compounds such as esters, ketones, and aldehydes to their corresponding alcohols. It can also reduce nitriles and primary amides to amines.
It reacts with water to produce hydrogen gas, which can be utilized for hydrogen generation:Hydrogen Generation: LiBH4+4H2O→LiOH+B(OH)3+4H2
Common Reagents and Conditions:
Reagents: Common reagents used with lithium tetrahydroborate include esters, ketones, aldehydes, nitriles, and primary amides.
Conditions: Reactions are typically carried out in ether solvents under anhydrous conditions to prevent decomposition of the reagent.
Major Products:
Alcohols: From the reduction of esters, ketones, and aldehydes.
Amines: From the reduction of nitriles and primary amides.
Hydrogen Gas: From the reaction with water
類似化合物との比較
Sodium Tetrahydroborate (NaBH₄): A similar reducing agent but less reactive compared to lithium tetrahydroborate.
Lithium Aluminium Hydride (LiAlH₄): A stronger reducing agent but more hazardous to handle.
Lithium Difluoro(oxalato)borate (LiDFOB): Used as an electrolyte additive in lithium-ion batteries.
Uniqueness: Lithium tetrahydroborate is unique due to its balance of reactivity and safety. It is more reactive than sodium tetrahydroborate but safer to handle than lithium aluminium hydride. Its solubility in ether solvents also makes it versatile for various applications in organic synthesis .
特性
IUPAC Name |
lithium;boron(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Li/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTNZPDOBQDOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895058 | |
| Record name | Lithium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
17.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium borohydride appears as a white to grayish crystalline powder., White to greyish solid; [CAMEO] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | LITHIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium borohydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16949-15-8 | |
| Record name | LITHIUM BOROHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium borohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrahydro-, lithium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM BOROHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87X4S4KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


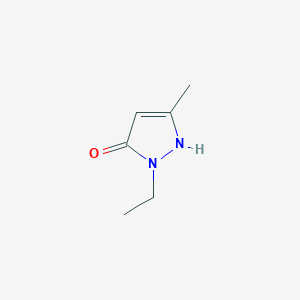
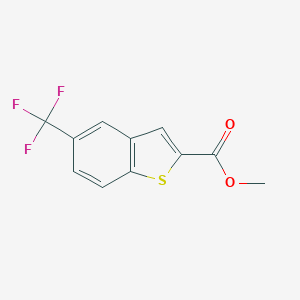
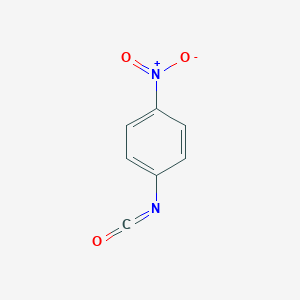
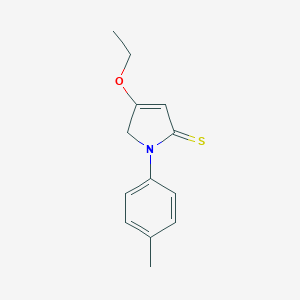
![Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate](/img/structure/B128731.png)
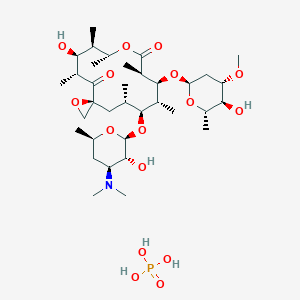
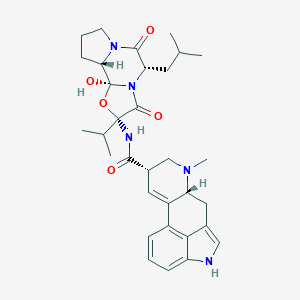
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
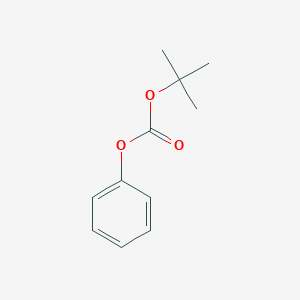
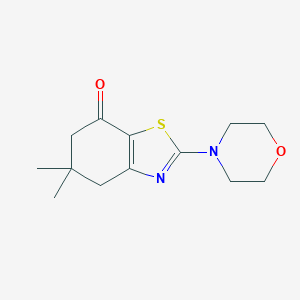
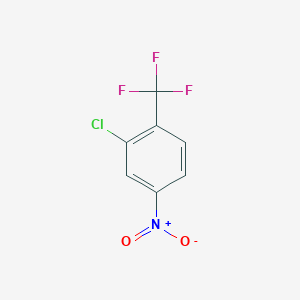
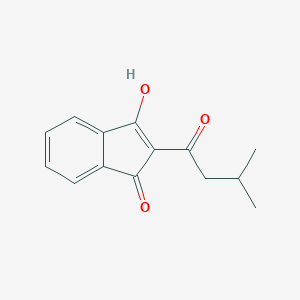
![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)
